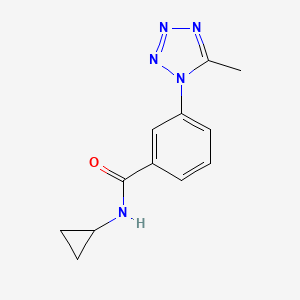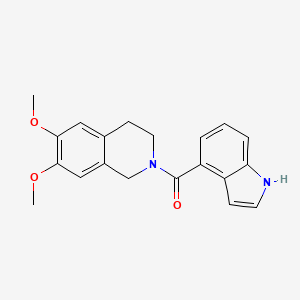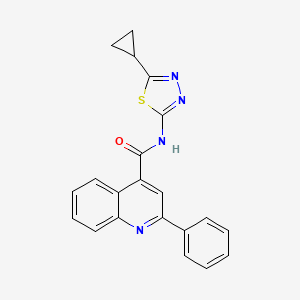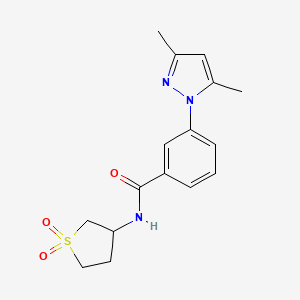
N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound that features a benzamide core substituted with a cyclopropyl group and a tetrazole ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include heating in a solvent like dimethylformamide (DMF) or water.
Industrial Production Methods
Industrial production of tetrazole derivatives, including N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide, may involve scalable methods such as microwave-assisted synthesis or continuous flow processes. These methods offer advantages in terms of yield, reaction time, and environmental impact .
化学反応の分析
Types of Reactions
N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide or tetrazole rings .
科学的研究の応用
N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors and modulate their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrazole derivatives, such as:
- 5-methyl-1H-tetrazole
- 1-cyclopropyl-1H-1,2,3,4-tetrazole-5-yl aniline
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Uniqueness
N-cyclopropyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the benzamide core, combined with the tetrazole ring, offers a unique combination of stability, reactivity, and biological activity .
特性
分子式 |
C12H13N5O |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
N-cyclopropyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H13N5O/c1-8-14-15-16-17(8)11-4-2-3-9(7-11)12(18)13-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,13,18) |
InChIキー |
XADMUTZDYBFZRA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)
![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)

![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)


![methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)

![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)
![2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12159737.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)
![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
